

# (3-Hydroxymethyl)phenylboronic Acid: A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** (3-Hydroxymethyl)phenylboronic acid

**Cat. No.:** B1301985

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**(3-Hydroxymethyl)phenylboronic acid** is a versatile synthetic building block of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. Its unique bifunctional nature, possessing both a reactive boronic acid moiety and a modifiable hydroxymethyl group, makes it a valuable precursor for the synthesis of a wide array of complex molecules, including potent therapeutic agents and functional materials. This technical guide provides an in-depth overview of its synonyms, chemical identifiers, physicochemical properties, and key applications, with a focus on its role in the development of novel pharmaceuticals.

## Core Data and Identifiers

For clarity and accurate record-keeping in research and development, a comprehensive list of synonyms and chemical identifiers for **(3-Hydroxymethyl)phenylboronic acid** is provided below. This information is crucial for substance identification, cross-referencing in literature, and regulatory compliance.

Identifier Type	Value	Citation(s)
IUPAC Name	[3-(Hydroxymethyl)phenyl]boronic acid	<a href="#">[1]</a>
Synonyms	3-Hydroxymethylbenzeneboronic acid, (3-Boronophenyl)methanol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
CAS Number	87199-15-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
PubChem CID	2734662	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>9</sub> BO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	151.96 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[7]</a>
InChI	InChI=1S/C7H9BO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9,11H,5H2	<a href="#">[1]</a> <a href="#">[2]</a>
InChIKey	HGTDLKXUWVKLQX-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>
SMILES	OCc1ccccc1B(O)O	<a href="#">[2]</a>
MDL Number	MFCD01317846	<a href="#">[2]</a> <a href="#">[4]</a>
EC Number	672-931-6	<a href="#">[1]</a>
Appearance	White to off-white powder or crystalline solid	<a href="#">[4]</a> <a href="#">[7]</a>
Melting Point	95-99 °C	<a href="#">[2]</a> <a href="#">[7]</a>

## Applications in Drug Discovery and Organic Synthesis

**(3-Hydroxymethyl)phenylboronic acid** is a key reactant in the synthesis of a variety of biologically active molecules.[\[7\]](#)[\[9\]](#) Its utility is most prominently demonstrated in palladium-

catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds.<sup>[4][10]</sup> This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from readily available precursors.

Key therapeutic areas where this compound has been utilized as a synthetic intermediate include:

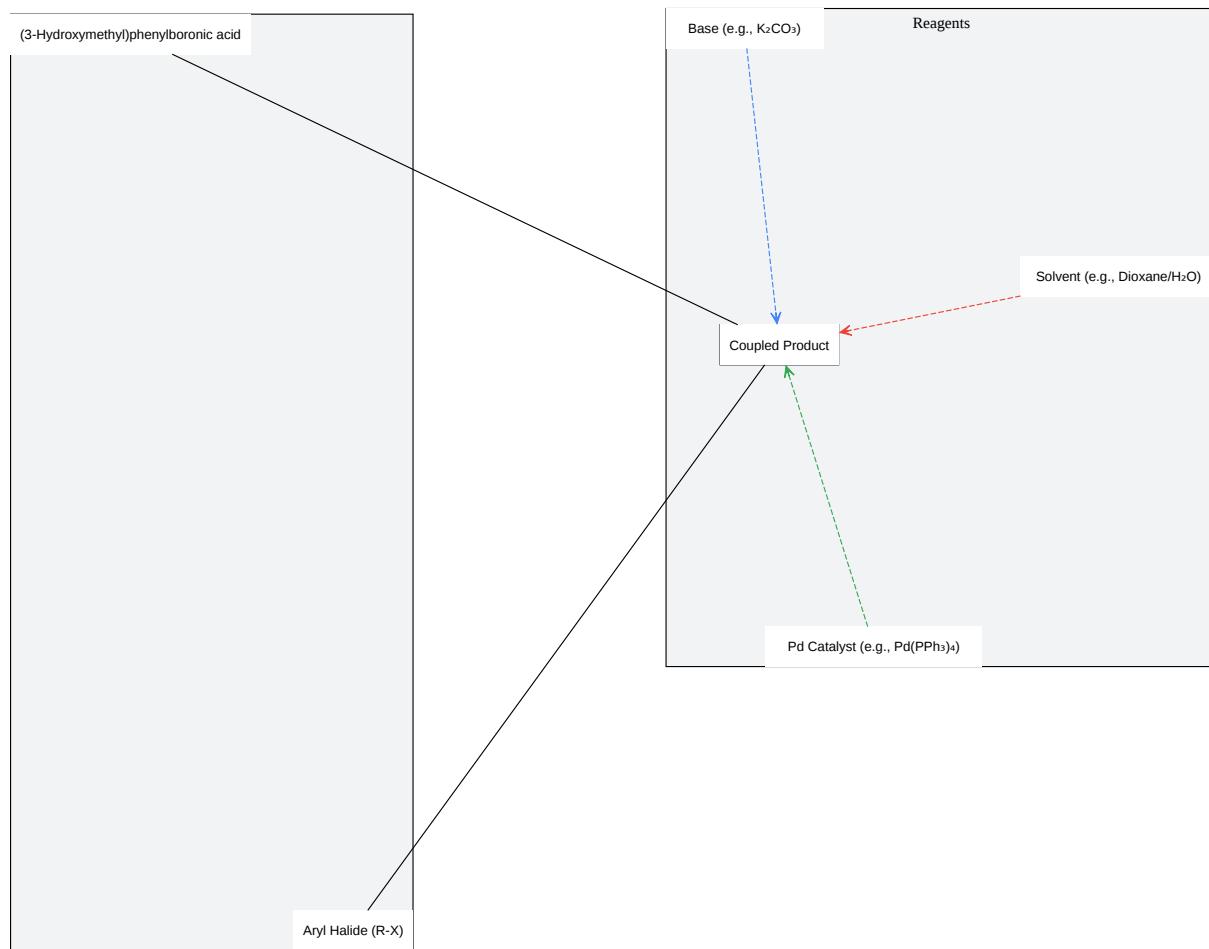
- HIV Protease Inhibitors: It is a crucial building block for the synthesis of darunavir analogues and other novel HIV-1 protease inhibitors.<sup>[6][7][9]</sup> The boronic acid moiety can be incorporated as a P2' ligand, which interacts with the active site of the protease.
- Inhibitors of *Mycobacterium tuberculosis*: The compound is used in the synthesis of inhibitors targeting essential enzymes in *Mycobacterium tuberculosis*, such as chorismate mutase and Zmp1.<sup>[7][9][11]</sup>
- PDE4B Inhibitors: It serves as a reactant in the preparation of pyrrole derivatives that act as inhibitors of phosphodiesterase 4B.<sup>[7][9]</sup>

Beyond these specific examples, its application extends to copper-mediated trifluoromethylations and as a component in the development of functionalized polymers and sensors for materials science.<sup>[4][7]</sup>

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using **(3-Hydroxymethyl)phenylboronic acid** with an aryl halide. This procedure is a generalized synthesis and may require optimization based on the specific substrate and desired product.

Reaction Scheme:



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Figure 1: General scheme of a Suzuki-Miyaura cross-coupling reaction.

## Materials:

- **(3-Hydroxymethyl)phenylboronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)  $[\text{Pd}(\text{PPh}_3)_4]$ )
- Base (e.g., potassium carbonate  $[\text{K}_2\text{CO}_3]$  or cesium carbonate  $[\text{Cs}_2\text{CO}_3]$ )
- Anhydrous solvent (e.g., 1,4-dioxane)
- Degassed water
- Inert gas (Argon or Nitrogen)

## Procedure:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), **(3-Hydroxymethyl)phenylboronic acid** (1.1-1.5 eq), and the base (2.0-3.0 eq).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
- Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio). Sparge the resulting mixture with the inert gas for 10-15 minutes. Following this, add the palladium catalyst (0.01-0.05 eq).
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir overnight. Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

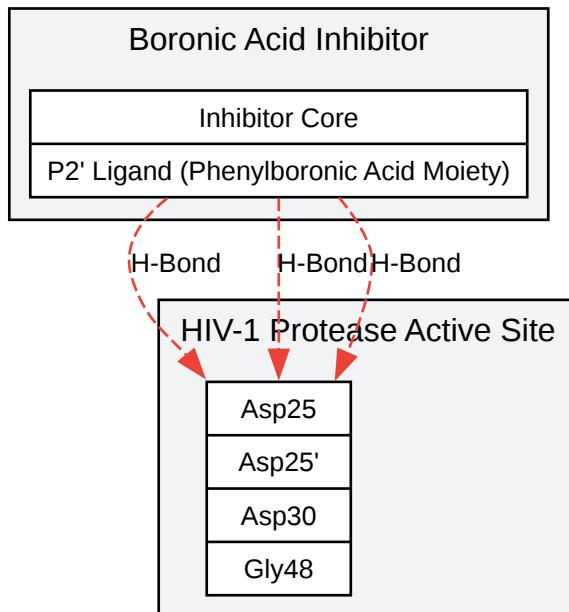
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired coupled product.

## Mechanism of Action in HIV Protease Inhibition

**(3-Hydroxymethyl)phenylboronic acid** serves as a precursor for synthesizing potent inhibitors of HIV-1 protease. In these inhibitors, the phenylboronic acid moiety often acts as the P2' ligand, which is a critical component for binding within the S2' subsite of the enzyme's active site. The boronic acid functional group is a versatile hydrogen bond donor and acceptor, allowing for strong interactions with the protease's backbone atoms.

X-ray crystallography studies of boronic acid-containing inhibitors bound to HIV-1 protease have revealed that the boronic acid hydroxyl groups form a network of hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') and other key residues in the active site, such as Asp30.[3][7] This extensive hydrogen bonding network effectively anchors the inhibitor in the active site, preventing the natural substrate from binding and thus inhibiting viral replication.

Conceptual Diagram of HIV-1 Protease Inhibition



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Figure 2: Conceptual diagram of a boronic acid-containing inhibitor binding to the HIV-1 protease active site.

In conclusion, **(3-Hydroxymethyl)phenylboronic acid** is a chemical compound with significant utility in modern chemical and pharmaceutical research. Its well-defined properties and versatile reactivity make it an indispensable tool for the synthesis of novel molecules with important biological activities and material properties. The detailed information provided in this guide is intended to support researchers and scientists in leveraging the full potential of this valuable synthetic intermediate.

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- To cite this document: BenchChem. [(3-Hydroxymethyl)phenylboronic Acid: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1301985#3-hydroxymethyl-phenylboronic-acid-synonyms-and-identifiers>]

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